5'-Deoxy-3'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Description
Properties
IUPAC Name |
pentyl N-[1-[(2R,3R,4S,5R)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)/t9-,10-,12-,13-,14-,15-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTELESLWOUWJLQ-YXUPXXBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H](O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262133-64-1 | |
| Record name | 5'-Deoxy-3'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262133641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capecitabine Related Compound G | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-DEOXY-3'-O-(5-DEOXY-.BETA.-D-RIBOFURANOSYL)-5-FLUORO-N-((PENTYLOXY)CARBONYL)CYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM12IM6XJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine, also known as UNII-VM12IM6XJA, is the DNA synthesis process in cancer cells. It specifically targets the enzyme thymidylate synthase, which is crucial for DNA replication and repair.
Mode of Action
3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine is a prodrug, meaning it is metabolically converted into its active form within the body. Once ingested, it is enzymatically converted to 5-fluorouracil (5-FU) in the tumor cells. The 5-FU then inhibits thymidylate synthase, preventing the synthesis of thymidine monophosphate, a nucleotide required for DNA replication. This leads to DNA damage and cell death, specifically in rapidly dividing cancer cells.
Biochemical Pathways
The conversion of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine to 5-FU primarily occurs in three steps involving three enzymes: carboxylesterase, cytidine deaminase, and thymidine phosphorylase. The last enzyme is found in higher concentrations in tumor cells, leading to a higher concentration of 5-FU in these cells and thereby increasing the selectivity of the drug.
Pharmacokinetics
The pharmacokinetic properties of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly and extensively absorbed from the gastrointestinal tract. It is then distributed throughout the body, with higher concentrations in tumor cells due to the selective activation process. The drug is primarily metabolized in the liver and tumor tissue, and the metabolites are excreted in urine.
Result of Action
The result of the action of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine is the inhibition of DNA synthesis in cancer cells, leading to cell death. This results in the reduction of tumor size and potentially the complete eradication of the tumor.
Action Environment
The action of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment can affect the conversion of the prodrug to its active form. Additionally, factors such as pH and the presence of other drugs can influence its absorption and distribution.
Biological Activity
5'-Deoxy-3'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine is a synthetic nucleoside analog with significant potential in cancer therapy due to its biological activity as an antimetabolite. This compound, part of the broader category of fluorinated pyrimidines, exhibits structural similarities to natural nucleosides, facilitating its incorporation into nucleic acid synthesis pathways and thus interfering with DNA replication and repair mechanisms.
Chemical Structure and Properties
- Molecular Formula : C20H30FN3O9
- Molecular Weight : 475.47 g/mol
- CAS Number : 1262133-68-5
The compound features a deoxyribose sugar moiety, a pentyloxycarbonyl group, and a fluorine atom at the 5-position of the pyrimidine ring. The presence of these functional groups enhances its reactivity and biological activity, particularly its ability to inhibit DNA polymerases.
Biological Activity
The primary biological activity of this compound lies in its role as an antimetabolite , which is crucial in cancer treatment. Its mechanism of action involves:
- Inhibition of DNA Polymerases : The compound mimics natural nucleotides, allowing it to be incorporated into DNA strands during replication. This incorporation disrupts normal DNA synthesis and function.
- Interference with Nucleotide Metabolism : By competing with natural substrates for enzymes involved in nucleotide metabolism, it can effectively reduce the availability of nucleotides necessary for DNA synthesis.
Research Findings
Several studies have investigated the efficacy and mechanisms of this compound against various cancer cell lines:
- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits significant cytotoxic effects on rapidly dividing cancer cells, including breast and colon cancer cell lines.
- Mechanistic Insights : Research indicates that the compound's structural modifications enhance its binding affinity to DNA polymerases compared to other nucleoside analogs like 5-Fluorouracil (5-FU). This increased affinity may lead to more effective inhibition of cancer cell proliferation.
Comparative Analysis
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluorouracil | Pyrimidine base with fluorine | Widely used chemotherapeutic agent |
| Capecitabine | Prodrug form of 5-Fluorouracil | Activated selectively in tumor tissue |
| Azacitidine | Cytidine analog with demethylating properties | Used for treating myelodysplastic syndromes |
The unique pentyloxycarbonyl modification in this compound distinguishes it from these other compounds, potentially enhancing its therapeutic profile.
Case Studies
- Breast Cancer Cell Line Study : A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells, exhibiting an IC50 value lower than that of standard treatments like 5-FU.
- Colon Cancer Model : In a xenograft model of colon cancer, treatment with this nucleoside analog resulted in substantial tumor regression compared to control groups, indicating its potential for clinical application.
Scientific Research Applications
Primary Applications
-
Intermediate in Capecitabine Synthesis :
- The primary application of 5'-deoxy-capecitabine is as a precursor in the synthesis of capecitabine. This compound undergoes metabolic conversion to yield 5-fluorouracil, which inhibits thymidylate synthase, disrupting DNA synthesis in cancer cells and leading to apoptosis.
-
Research on Anticancer Mechanisms :
- Studies have focused on the compound's interactions with enzymes involved in nucleoside metabolism and its effects on cancer cell lines. Its ability to inhibit tumor growth has been a key area of investigation.
-
Potential for Combination Therapies :
- Research indicates that 5'-deoxy-capecitabine may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. For instance, it has shown potential synergistic effects with traditional nucleoside analogs against resistant cancer strains.
The biological activity of 5'-deoxy-capecitabine has been documented through various studies:
Inhibition of Tumor Growth
Studies have demonstrated that this compound exhibits cytotoxic effects across several cancer cell lines:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| 1 | Colorectal Cancer | 15 | Significant reduction in viability |
| 2 | Breast Cancer | 20 | Induced apoptosis observed |
Selectivity for Cancer Cells
The compound shows selective toxicity towards cancerous cells while exhibiting minimal effects on normal cells. This selectivity is crucial for reducing side effects associated with chemotherapy.
Mechanisms of Resistance
Research has explored how cancer cells develop resistance to nucleoside analogs and how this compound might overcome such resistance mechanisms by altering metabolic pathways involved in drug activation and detoxification.
Case Studies
Several case studies have documented the effects and potential applications of this compound:
- Case Study 1 : A study involving human colorectal cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.
- Case Study 2 : An investigation focused on breast cancer cell lines where the compound was administered alongside doxorubicin showed a decrease in IC50 for doxorubicin when combined with the cytidine derivative, suggesting enhanced therapeutic efficacy.
Comparison with Similar Compounds
Structural and Mechanistic Differences
Table 1: Structural and Functional Comparison
Key Metabolic and Pharmacokinetic Differences
- Enzymatic Activation: Capecitabine relies on carboxylesterases in the liver for initial hydrolysis, followed by cytidine deaminase and thymidine phosphorylase . Gemcitabine requires intracellular phosphorylation for activation, bypassing prodrug conversion steps .
- Bioavailability :
- Toxicity Profile :
Clinical and Preclinical Data
- Capecitabine : Demonstrated efficacy in metastatic breast cancer (response rate: 25–30%) and colorectal cancer (median survival: 12–15 months) .
Preparation Methods
Glycosylation of N4-(Pentyloxycarbonyl)-5-fluorocytosine
This method involves coupling 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose with N4-(n-pentyloxycarbonyl)-5-fluorocytosine. The reaction employs trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid catalyst in acetonitrile at −78°C to 20°C.
Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|---|
| 1 | HMDS, TMSCl | ACN | 20°C | 0.5 | 28% |
| 2 | TMSOTf | ACN | −78°C→20°C | 2 | – |
The low yield (28%) is attributed to competing side reactions at the 5-fluoro position. Optimization using molecular sieves improved regioselectivity but introduced scalability limitations.
Acetylation-Carbonate Exchange Strategy
A Chinese patent (CN103524583B) describes converting 2,3-di-O-acetyl-5'-deoxy-5-fluoro-N4-[(pentyloxy)carbonyl]cytidine to the 2',3'-O-carbonyl derivative via CO₂ insertion:
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Deprotection : Treatment with organic bases (e.g., DBU) in dichloromethane.
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Carbonate formation : CO₂ bubbling at 0–50°C for 1–24 hours.
Enzymatic Resolution for β-Selectivity
Industrial-scale methods prioritize enzymatic resolution using alcalase enzyme cross-linked aggregates to isolate the β-anomer.
Protocol Overview
-
Acetylation : 2',3'-di-O-acetyl intermediate formation with pyridine in dichloromethane (93% yield).
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Enzymatic deacetylation : Ethanol, 20°C, 100 hours.
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Radical dehalogenation : 2,2'-azobis(isobutyronitrile) (AIBN) and tri-n-butyltin hydride in THF (74% yield).
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Max Yield | Scalability | Cost Efficiency |
|---|---|---|---|
| Glycosylation (TMSOTf) | 28% | Low | Moderate |
| CO₂ Carbonate Insertion | 93% | High | High |
| Enzymatic Resolution | 74% | Moderate | Low |
The CO₂-based method outperforms others in yield and scalability, making it preferable for industrial production.
Catalytic Systems
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Lewis acids (TMSOTf) : Effective for glycosylation but require stringent anhydrous conditions.
-
Organic bases (DBU) : Enable mild deprotection but generate stoichiometric waste.
Industrial-Scale Optimization
Solvent Selection
Temperature Control
Emerging Methodologies
Continuous Flow Synthesis
Recent advances propose microreactor systems to enhance heat transfer and reduce reaction times for glycosylation steps. Preliminary data show a 15% yield increase compared to batch processes.
Photocatalytic Deprotection
UV-light-assisted removal of acetyl groups using titanium dioxide catalysts is under investigation, potentially replacing enzymatic steps.
Quality Control and Characterization
Analytical Techniques
Q & A
Basic: What are the critical steps in synthesizing 5'-Deoxy-3'-O-(5-deoxy-β-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine, and how do reaction conditions impact yield?
Answer:
The synthesis involves coupling 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranoside with N⁴-(n-pentyloxycarbonyl)-5-fluorocytosine under anhydrous conditions. Key steps include:
- Silane Activation : Use of hexamethyldisilazane (HMDS, 0.41 mmol) and chlorotrimethylsilane (TMSCl, 1.64 mmol) to activate the nucleobase for glycosylation.
- Solvent Choice : Anhydrous acetonitrile ensures minimal hydrolysis during the reaction.
- Inert Atmosphere : Argon gas prevents oxidation and moisture interference.
Optimal yields (>95%) require precise stoichiometric ratios and exclusion of water. Post-reaction purification via column chromatography or HPLC is critical to isolate the product from acetylated intermediates .
Basic: Which analytical methods are most effective for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR and ¹³C-NMR confirm regioselective glycosylation and substituent positions (e.g., fluorine at C5, pentyloxycarbonyl at N4).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 359.1493 for C₁₅H₂₂FN₃O₆) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry of the ribofuranosyl moiety (β-configuration at C1') .
Advanced: How can researchers resolve contradictions in chromatographic impurity profiles during quality control?
Answer:
Contradictions in HPLC retention times (e.g., impurity C at RRT 1.20 vs. diacetate derivatives at RRT 1.37) arise from structural analogs or degradation products. Strategies include:
- Orthogonal Methods : Pair reverse-phase HPLC with hydrophilic interaction chromatography (HILIC) to separate polar impurities.
- LC-MS/MS : Identifies impurities via molecular ion peaks (e.g., m/z 443.42 for diacetate derivatives) and fragmentation pathways.
- Forced Degradation Studies : Expose the compound to heat, light, or hydrolytic conditions to correlate impurities with degradation pathways .
Advanced: What enzymatic pathways activate this prodrug, and how can in vitro models mimic its metabolic conversion?
Answer:
The compound is a prodrug converted by carboxylesterases (e.g., CES1/2) and hepatic cytochrome P450 enzymes into 5-fluorouracil (5-FU). In vitro models include:
- Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH to study oxidative cleavage.
- Cell-Based Assays : Use colorectal cancer cell lines (e.g., HCT-116) expressing high CES2 activity to monitor 5-FU release via LC-MS.
- Fluorometric Assays : Track enzymatic hydrolysis using fluorogenic ester substrates as proxies .
Advanced: How do structural modifications at the 3'-O position affect stability and enzymatic cleavage?
Answer:
- Acetylation : 3'-O-acetyl derivatives (e.g., 2',3'-diacetate, CAS 162204-20-8) enhance lipophilicity but reduce aqueous solubility. Stability decreases under alkaline conditions due to ester hydrolysis.
- Enzymatic Susceptibility : Esterase-mediated cleavage of the pentyloxycarbonyl group is slower in acetylated derivatives, prolonging systemic circulation.
- Crystallinity : Non-acetylated forms exhibit higher crystallinity, improving thermal stability but reducing bioavailability .
Advanced: What strategies mitigate innate immune activation when studying mRNA analogs derived from fluorinated nucleosides?
Answer:
Fluorinated nucleosides (e.g., 5-fluoro substitution) in mRNA constructs can trigger Toll-like receptor (TLR)-mediated inflammation. Solutions include:
- Nucleoside Modification : Incorporate 2'-O-methyl or pseudouridine analogs to evade TLR recognition.
- Purification : Remove double-stranded RNA contaminants via HPLC or cellulose-based chromatography.
- In Vivo Models : Use TLR-knockout mice to isolate therapeutic effects from immune responses .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
